
5-(4-Methoxyphenyl)indoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)indoline-2,3-dione is a chemical compound that belongs to the indole family.
准备方法
The synthesis of 5-(4-Methoxyphenyl)indoline-2,3-dione can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxybenzylamine with isatin under acidic conditions. The reaction typically takes place in boiling ethanol for several hours, resulting in the formation of the desired compound . Another method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions . These methods provide good yields and are widely used in laboratory settings.
化学反应分析
5-(4-Methoxyphenyl)indoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons . Major products formed from these reactions include substituted indoline derivatives and other functionalized compounds.
科学研究应用
5-(4-Methoxyphenyl)indoline-2,3-dione has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has shown promise as an antiviral, anti-inflammatory, and anticancer agent . The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and as a corrosion inhibitor in industrial applications . Its diverse biological activities make it a valuable compound for further research and development.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can bind to estrogen receptors and modulate their activity, making it a potential candidate for the treatment of hormone-related cancers . Additionally, its anti-inflammatory and analgesic activities are attributed to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .
相似化合物的比较
5-(4-Methoxyphenyl)indoline-2,3-dione can be compared with other indole derivatives such as 5-chloroindoline-2,3-dione and 5-phenylindoline-2,3-dione. These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities . For instance, 5-chloroindoline-2,3-dione has been studied for its antimicrobial activity, while 5-phenylindoline-2,3-dione has shown potential as an anticancer agent
属性
分子式 |
C15H11NO3 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI 键 |
ZDGMYXUBGVOAKW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


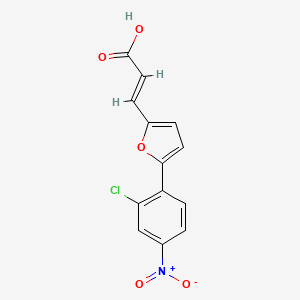
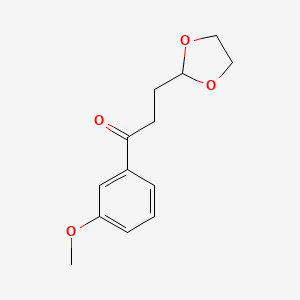
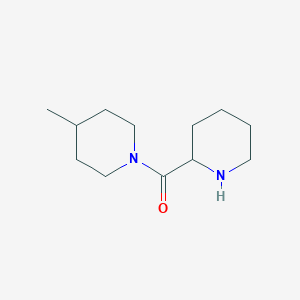
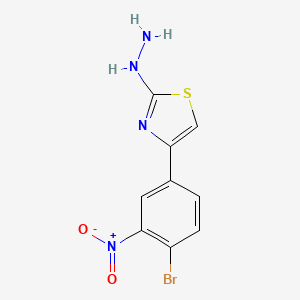
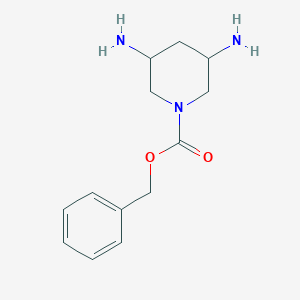
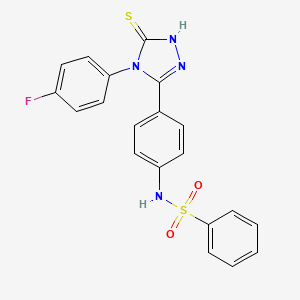
![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
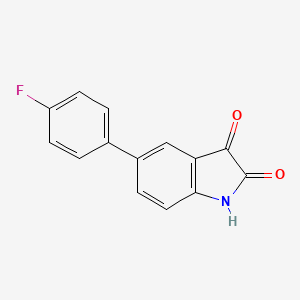
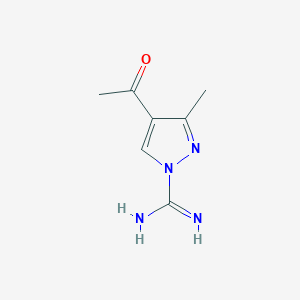
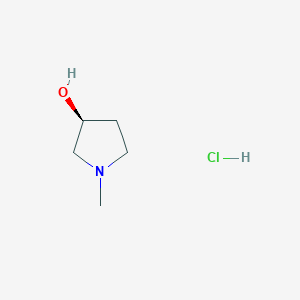

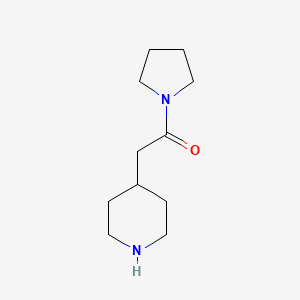
![3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride](/img/structure/B11766734.png)

